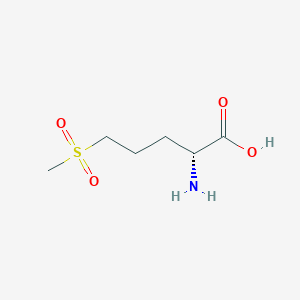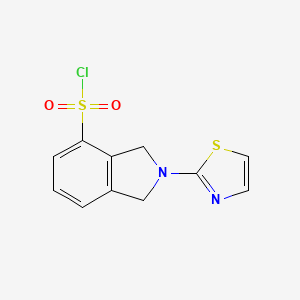
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that features a thiazole ring, an isoindole moiety, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The isoindole moiety can be synthesized through a cyclization reaction involving ortho-substituted benzylamines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for antimicrobial, anticancer, and anti-inflammatory therapies.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. The thiazole ring can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is unique due to the combination of its structural features, which include a thiazole ring, an isoindole moiety, and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H9ClN2O2S2 |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-2-yl)-1,3-dihydroisoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-18(15,16)10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-17-11/h1-5H,6-7H2 |
Clave InChI |
QBQHLYRRAMJMTE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1C3=NC=CS3)C(=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
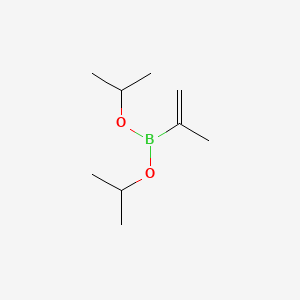
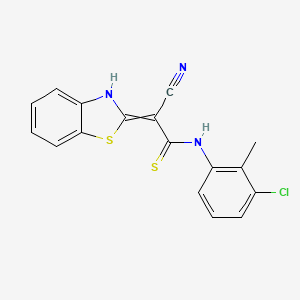
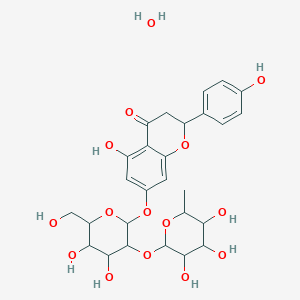
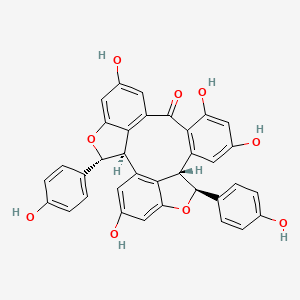

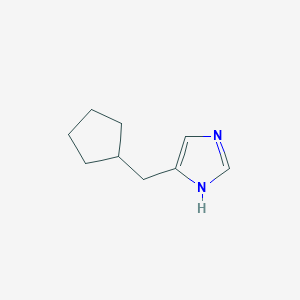
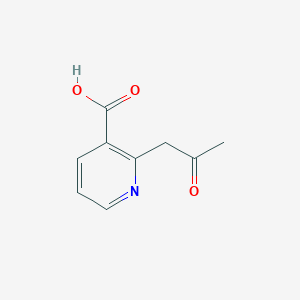
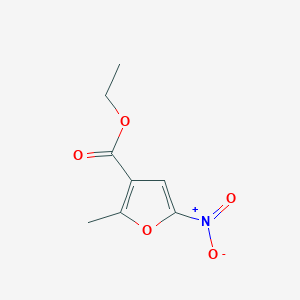
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
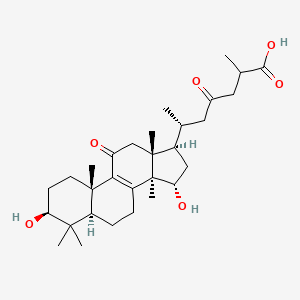
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
